molecular formula C18H27ClN2O3 B12768193 8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo- CAS No. 93614-57-4

8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-

Cat. No.: B12768193
CAS No.: 93614-57-4
M. Wt: 354.9 g/mol
InChI Key: UGHZRZMVTCHEBT-UHFFFAOYSA-N
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Description

N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an ethoxyphenylamine group, an acetyl group, and a tropinium chloride moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride typically involves the following steps:

    Formation of Ethoxyphenylamine: Ethoxyphenylamine is synthesized by reacting 4-ethoxyaniline with appropriate reagents under controlled conditions.

    Acetylation: The ethoxyphenylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-(4’-Ethoxyphenylamine-N’-acetyl).

    Formation of Tropinium Chloride: The acetylated product is then reacted with tropinium chloride under specific conditions to yield the final compound, N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, cyanides, or other substituted products.

Scientific Research Applications

N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4-benzoquinone imine: Known for its role in the metabolism of acetaminophen and its potential toxicity.

    N-(4-Ethoxyphenyl)acetamide: Shares structural similarities but differs in its functional groups and overall reactivity.

Uniqueness

N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

93614-57-4

Molecular Formula

C18H27ClN2O3

Molecular Weight

354.9 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)acetamide;chloride

InChI

InChI=1S/C18H26N2O3.ClH/c1-3-23-17-8-4-13(5-9-17)19-18(22)12-20(2)14-6-7-15(20)11-16(21)10-14;/h4-5,8-9,14-16,21H,3,6-7,10-12H2,1-2H3;1H

InChI Key

UGHZRZMVTCHEBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C[N+]2(C3CCC2CC(C3)O)C.[Cl-]

Origin of Product

United States

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